Thiocolchicine

Beschreibung

Contextualizing Thiocolchicine as a Colchicine (B1669291) Derivative

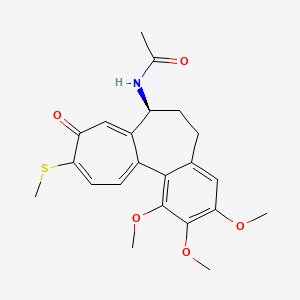

This compound is recognized as a semi-synthetic derivative of colchicine wikipedia.orgfishersci.ca. Both compounds share a foundational benz[a]heptalen ring system, which is characteristic of colchicine and its derivatives ontosight.ai. The key structural difference between colchicine and this compound lies in the replacement of a methoxy (B1213986) group (-OCH3) at the C-10 position of colchicine with a methylthio group (-SCH3) in this compound. This modification results in distinct molecular properties.

This compound has a molecular formula of C22H25NO5S and a molecular weight of 415.5 g/mol . A closely related compound frequently encountered in research and therapeutic contexts is thiocolchicoside (B1682803), which is a glucoside analog of this compound. Specifically, thiocolchicoside is a glucoside of 3-demethylthis compound (B195318). Thiocolchicoside possesses a molecular formula of C27H33NO10S and a molecular weight of 563.62 g/mol .

The primary mechanism of action for this compound and its derivatives involves the inhibition of microtubule polymerization, a characteristic shared with colchicine ontosight.ai. Beyond this, thiocolchicoside primarily functions as a muscle relaxant by acting on the central nervous system (CNS) wikipedia.orgfishersci.ca. It selectively binds to gamma-aminobutyric acid A (GABA-A) receptors and exhibits affinity for glycine (B1666218) receptors, thereby promoting muscle relaxation through the activation of inhibitory GABAergic pathways wikipedia.orgfishersci.ca. Additionally, thiocolchicoside has demonstrated anti-inflammatory and analgesic properties, which are attributed to its capacity to inhibit the release of pro-inflammatory cytokines and potentially cyclooxygenase wikipedia.orgfishersci.ca.

The following table summarizes the chemical properties of this compound and Thiocolchicoside:

| Property | This compound (CID 17648) | Thiocolchicoside (CID 9915886) |

| Molecular Formula | C22H25NO5S | C27H33NO10S |

| Molecular Weight | 415.5 g/mol | 563.62 g/mol |

| CAS Registry Number | 2730-71-4 | 602-41-5 |

| Physical Appearance | Yellow cubic crystals | Crystals |

| Melting Point | 192-194°C | Dec. 220°C |

| Solubility | Soluble in ethanol, acetone, chloroform; practically insoluble in water, ether | Soluble in water, ethanol |

Historical Trajectory and Traditional Medicinal Relevance of Gloriosa superba Alkaloids

The historical significance of colchicine and its derivatives is deeply intertwined with the plant Gloriosa superba L., commonly known as the Flame Lily or Glory Lily wikipedia.orgfishersci.ca. This spectacular lily, native to tropical and southern Africa and Asia, has been revered for its striking appearance and, more importantly, its medicinal properties.

For centuries, Gloriosa superba has been utilized in various traditional healing systems, most notably in Ayurvedic medicine in India. Traditional applications of the plant, particularly its tubers, roots, and seeds, include the treatment of a wide array of ailments such as gout, rheumatism, arthritis, skin disorders, and various inflammatory conditions. The plant's therapeutic potential is primarily attributed to its rich phytochemical composition, particularly its alkaloid content, which includes colchicine, gloriosine, and colchicoside (B193306).

Colchicine, the predominant alkaloid, has been extensively studied for its anti-inflammatory effects and its role in mitigating conditions like gout. Historical records indicate that colchicine has been used for over 3500 years to treat acute attacks of gout arthritis. While all parts of the Gloriosa superba plant are known to be poisonous due to these toxic alkaloids, its long history of use in folk medicine underscores its perceived efficacy in traditional practices. Research has shown that colchicine is present in all parts of Gloriosa superba, with ripe seeds containing the highest concentration (up to 1.35% of dry weight), followed by pericarps, flowers, tubers, leaves, and stems.

Scope and Research Significance of this compound Studies

Current pharmaceutical research on this compound and its derivatives is broad, focusing on expanding their therapeutic applications beyond traditional uses. This compound and its derivatives are actively investigated for their potential anticancer and anti-inflammatory effects ontosight.ai. Preclinical studies have demonstrated their ability to inhibit tubulin polymerization, a key mechanism relevant to cell division, and to suppress the growth of certain cancer cell lines, such as L1210 murine leukemia cells ontosight.ai.

Further research highlights thiocolchicoside's potential as an anticancer agent through the inhibition of the NF-κB pathway and its regulated gene products, which are implicated in inflammation and tumorigenesis. Studies have explored the synthesis of various this compound derivatives, some of which have shown superior antiproliferative activity compared to colchicine itself. For instance, modifications such as replacing the -OCH3 group at C10 with an -NHCH3 group have led to compounds with significantly increased cytotoxicity against tumor cells. Molecular modeling studies have also identified promising this compound derivatives with unique binding modes to tubulin, potentially leading to increased destabilizing activity on microtubule dynamics, especially against βIII tubulin, which is often overexpressed in cancer cells.

The significance of this compound studies also extends to its established role as a muscle relaxant with anti-inflammatory and analgesic properties, making it valuable in the management of painful muscle spasms and musculoskeletal conditions wikipedia.org. The global market for thiocolchicoside is experiencing growth, driven by the increasing demand for effective pain management solutions and muscle relaxants. This ongoing research aims to further elucidate the full spectrum of this compound's biological activities and to develop novel derivatives with enhanced efficacy and specificity for various therapeutic indications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEGANPVAXDBPL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181751 | |

| Record name | Thiocholchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2730-71-4 | |

| Record name | Thiocolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocholchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation and Molecular Pharmacodynamics of Thiocolchicine

Central Nervous System Receptor Interactions

Thiocolchicine, a semi-synthetic derivative of the natural compound colchicoside (B193306), exerts its primary effects within the central nervous system (CNS) by interacting with specific neurotransmitter receptors. patsnap.comresearchgate.net Its pharmacological profile is complex, involving modulatory actions on major inhibitory receptors, which underpins both its therapeutic use as a muscle relaxant and its noted proconvulsant activity. nih.govdrugbank.com Research indicates that thiocolchicoside (B1682803), the glycoside form of this compound, demonstrates a selective affinity for gamma-aminobutyric acid (GABA) and glycine (B1666218) receptors. worldmedicine.uzajpsonline.com

Modulatory Effects on Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The interaction of this compound with GABA-A receptors is a key aspect of its mechanism of action. patsnap.compatsnap.com GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. thieme-connect.comwikipedia.org When activated, they allow chloride ions to enter the neuron, leading to hyperpolarization and a reduction in neuronal excitability. patsnap.com this compound's influence on these receptors is multifaceted, with evidence pointing towards both agonistic and, more prominently, antagonistic activities. nih.govmedchemexpress.com

Some initial hypotheses suggested that thiocolchicoside's muscle relaxant properties could be due to a GABA-mimetic or agonistic effect, potentiating the inhibitory actions of GABA. patsnap.comworldmedicine.uz This proposed mechanism would involve enhancing the influx of chloride ions through the GABA-A receptor channel, thereby increasing neuronal inhibition and promoting muscle relaxation. patsnap.com However, this view has been contested by more recent and extensive pharmacological evidence.

Contrary to the agonistic action theory, a significant body of research has established that this compound acts as a competitive antagonist at GABA-A receptors. nih.govmedchemexpress.comresearchgate.net This antagonism is considered the primary mechanism behind the compound's observed proconvulsant and epileptogenic effects in both animal models and clinical observations. nih.govresearchgate.netnih.gov

By competitively blocking the GABA binding site, this compound inhibits GABA-evoked chloride currents, thereby reducing inhibitory neurotransmission. nih.govnih.gov This reduction in inhibition can lead to a state of neuronal hyperexcitability, manifesting as seizures. researchgate.net Studies using electrophysiological recordings in rat cerebellar slices demonstrated that this compound inhibited both phasic and tonic GABA-A receptor-mediated currents in a concentration-dependent manner. researchgate.netnih.gov Furthermore, research on recombinant human GABA-A receptors expressed in Xenopus oocytes confirmed that this compound inhibits these receptors in a competitive manner. nih.gov The median inhibitory concentrations (IC50) for this effect were found to be in the low micromolar range, highlighting its potency as a GABA-A receptor antagonist. nih.govnih.gov

Table 1: Inhibitory Concentrations of this compound on GABA-A Receptor-Mediated Currents

| Neuronal Cell Type | GABA-A Current Type | Median Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Purkinje Cells | Phasic | ~0.15 µM | researchgate.netnih.gov |

| Granule Neurons | Tonic | ~0.9 µM | researchgate.netnih.gov |

Research suggests that this compound may not interact uniformly with all GABA-A receptor subtypes. worldmedicine.uznih.gov There is evidence for a preferential interaction with a subtype of GABA-A receptors located in the cerebral cortex that expresses low-affinity binding sites for GABA. worldmedicine.uznih.gov This antagonist-binding site interaction is thought to contribute significantly to the proconvulsant effect of the compound. worldmedicine.uz

Binding studies using radiolabeled thiocolchicoside ([3H]thiocolchicoside) in rat cortical and spinal cord-brainstem membranes revealed differences in binding characteristics and modulation by neurosteroids, which supports the idea of interaction with specific receptor subtypes. nih.gov The differing affinities for GABA-A agonists and antagonists in the cerebral cortex versus the spinal cord also point toward a preferential interaction with certain GABA-A receptor isoforms. nih.govidexlab.com Electrophysiological studies on various recombinant human GABA-A receptor subtypes (α1β1γ2L, α1β2γ2L, and α2β2γ2L) showed that this compound inhibited them with similar potencies, suggesting its antagonistic action is not limited to a single subtype but may be a more general feature across several prominent brain receptor combinations. nih.gov

Table 2: Binding Characteristics of [3H]Thiocolchicoside in Rat CNS

| Tissue | Dissociation Constant (KD) | Maximum Binding Capacity (Bmax) | Reference |

|---|---|---|---|

| Cortical Membranes | 176 nM | 4.20 pmol/mg protein | nih.govidexlab.com |

| Spinal Cord-Brainstem Membranes | 254 ± 47 nM | 2.39 ± 0.36 pmol/mg protein | nih.govidexlab.com |

Engagement with Glycinergic Receptors in Spinal Cord and Brainstem

In addition to its effects on GABA-A receptors, this compound also interacts with strychnine-sensitive glycine receptors, which are another major class of inhibitory ligand-gated ion channels, particularly concentrated in the spinal cord and brainstem. patsnap.comnih.govphysiology.org The interaction with these receptors is believed to be a potential mechanism for the myorelaxant activity of thiocolchicoside. idexlab.comnih.govpensoft.net

Interactions with Nicotinic Acetylcholine (B1216132) Receptors

The interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is also part of its pharmacological profile, although this interaction appears to be less potent than its effects on GABAergic and glycinergic systems. researchgate.netnih.govvinmec.com Research indicates that this compound can act as an antagonist at nAChRs. drugbank.comwikipedia.org

One study using recombinant human nAChRs (α4β2 subtype) expressed in Xenopus oocytes found that this compound could inhibit their function, but this effect was only partial and occurred at high concentrations. nih.gov This suggests that the affinity of this compound for nAChRs is considerably lower than for GABA-A or even glycine receptors. nih.govnus.edu.sg

Table 3: Comparative Inhibitory Potency of this compound on CNS Receptors

| Receptor Target | Subtype | Reported Action | Median Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| GABA-A Receptor | α1β2γ2L | Competitive Antagonist | 0.13 - 0.2 µM | nih.gov |

| Glycine Receptor | α1 | Antagonist | 47 µM | nih.gov |

| Nicotinic Acetylcholine Receptor | α4β2 | Partial Antagonist | High concentrations required | nih.gov |

Anti-inflammatory Mechanisms of this compound

This compound, a semi-synthetic derivative of the natural glycoside colchicoside, exhibits significant anti-inflammatory properties. vinmec.comcarehospitals.com Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and mediators that drive inflammatory responses.

A primary mechanism underlying the anti-inflammatory effect of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that orchestrates the expression of over 400 genes involved in inflammation, immune responses, and cell survival. nih.gov Research has demonstrated that this compound can suppress NF-κB activation induced by a variety of inflammatory stimuli and carcinogens. nih.govnih.gov

The inhibitory action of this compound on this pathway is comprehensive, targeting several key steps:

Inhibition of IκBα Kinase (IKK): this compound abolishes the activation of IκBα kinase (IKK), the enzyme complex responsible for initiating the signaling cascade. nih.govnih.govdrugbank.com

Suppression of IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation, ubiquitination, and subsequent degradation of the inhibitory protein IκBα (Inhibitor of kappa B alpha). nih.govnih.govdrugbank.com IκBα normally sequesters the NF-κB dimer in the cytoplasm. nih.gov

Blockade of p65 Nuclear Translocation: Consequently, the nuclear translocation of the p65 subunit of NF-κB is suppressed. nih.govnih.gov This prevents NF-κB from reaching the nucleus and binding to DNA to initiate the transcription of pro-inflammatory genes. nih.gov

This suppression of the NF-κB pathway has been observed across different cell types, indicating a fundamental mechanism of action. nih.gov This activity is directly linked to the compound's ability to down-regulate NF-κB-regulated gene products, such as those involved in inflammation and tumorigenesis. nih.govnih.govusbio.net

| Target in NF-κB Pathway | Effect of this compound | Research Finding |

| NF-κB Activation | Inhibition | Suppressed NF-κB activation induced by various stimuli. nih.govnih.gov |

| IκBα Kinase (IKK) | Abolished Activation | The activation of the IKK complex was blocked. nih.govdrugbank.com |

| IκBα Phosphorylation | Suppression | Prevented the phosphorylation of the inhibitory protein IκBα. nih.govnih.govdrugbank.com |

| IκBα Degradation | Inhibition | Blocked the degradation of IκBα, keeping NF-κB inactive in the cytoplasm. nih.govdrugbank.com |

| p65 Nuclear Translocation | Suppression | Prevented the p65 subunit of NF-κB from moving into the nucleus. nih.govnih.gov |

Pro-inflammatory cytokines are signaling molecules that mediate and regulate inflammation. sinobiological.com The production of many key pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF) and various interleukins (IL), is controlled by the NF-κB pathway. nih.govthermofisher.com

Osteoclastogenesis, the differentiation and formation of bone-resorbing cells called osteoclasts, is a process critically linked to inflammatory pathways. drugbank.com this compound has been shown to suppress osteoclastogenesis, suggesting a potential role in the management of bone loss associated with inflammatory conditions. drugbank.comworldmedicine.uz

This effect is primarily mediated by its impact on the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway, which is essential for osteoclast formation. drugbank.com Research demonstrates that this compound suppresses osteoclastogenesis induced by both RANKL and various cancer cells, such as those from breast cancer and multiple myeloma. drugbank.comworldmedicine.uz The mechanism for this suppression is the inhibition of the NF-κB signaling pathway, which is mandatory for RANKL-induced osteoclastogenesis. drugbank.com By inhibiting RANKL-induced NF-κB activation, this compound interferes with the inflammatory signaling required for the development of mature osteoclasts. drugbank.comclinisciences.com

Analgesic Modalities Mediated by this compound

This compound possesses notable analgesic, or pain-relieving, properties that are mechanistically linked to its anti-inflammatory and muscle relaxant effects. vinmec.comcarehospitals.comwikipedia.org

The analgesic action is partly derived from its anti-inflammatory activities, including the inhibition of inflammatory mediators like cyclooxygenase (COX). vinmec.com By reducing inflammation, the compound alleviates pain that originates from tissue injury and inflammatory responses.

A significant component of its analgesic effect comes from its role as a muscle relaxant, acting on the central nervous system. vinmec.commedicoverhospitals.in this compound demonstrates a complex interaction with inhibitory neurotransmitter receptors. It acts as a competitive antagonist for gamma-aminobutyric acid type A (GABA-A) receptors and also interacts with strychnine-sensitive glycine receptors. worldmedicine.uzwikipedia.orgnih.gov This modulation of inhibitory pathways in the brain and spinal cord leads to a reduction in muscle spasms and stiffness, thereby relieving pain associated with musculoskeletal conditions like acute low back pain. vinmec.comcarehospitals.commedicoverhospitals.in

Microtubule Dynamics and Tubulin Interaction

This compound is a structural analog of colchicine (B1669291) and, like its parent compound, profoundly affects microtubule dynamics through direct interaction with tubulin. nih.govmedkoo.com Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.net

This compound is a potent inhibitor of microtubule polymerization. medkoo.comcancer.gov It exerts this effect by binding with high affinity to the colchicine-binding site on the β-tubulin subunit. nih.govmedkoo.comfrontiersin.org This binding prevents the tubulin dimers from assembling into microtubules. researchgate.netcancer.gov

Kinetic studies reveal that the association of this compound with tubulin is a temperature-dependent, biphasic process. nih.gov Notably, the rate constant for the fast phase of this association is approximately four times greater than that observed for colchicine, with a lower activation energy. nih.gov This interaction disrupts the formation of the mitotic spindle in dividing cells, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death). researchgate.netcancer.gov This antimitotic activity is the basis for ongoing research into this compound and its derivatives as potential anticancer agents. researchgate.netfrontiersin.org

| Parameter | Value/Observation | Reference |

| Binding Site | Colchicine site on β-tubulin | nih.govmedkoo.comfrontiersin.org |

| Primary Action | Inhibition of microtubule polymerization | medkoo.comcancer.govresearchgate.net |

| Binding Affinity (Ka) | 1.07 ± 0.14 x 10⁶ M⁻¹ at 23°C | nih.govmedkoo.com |

| Association Kinetics | Biphasic and temperature-dependent | nih.gov |

| Cellular Consequence | Mitotic arrest and apoptosis | researchgate.netcancer.gov |

Tubulin Binding Affinity and Stereochemical Considerations

This compound binds with high affinity to the colchicine binding site on the β-subunit of the tubulin heterodimer. nih.govresearchgate.net This interaction is a critical determinant of its biological activity. Research has shown that this compound exhibits a high affinity for tubulin, with a reported association constant (Ka) of 1.07 ± 0.14 x 10(6) M-1 at 23°C. nih.govmedkoo.com This affinity is comparable to that of colchicine, indicating that the substitution at the C-10 position does not negatively impact the primary binding event. nih.gov

The kinetics of this compound's association with tubulin are, like colchicine's, biphasic and temperature-dependent. nih.gov However, a notable difference is that the rate constant of the fast phase of association for this compound is four times greater than that of colchicine, and it possesses a lower activation energy (19.1 ± 1.8 kcal/mol). nih.gov This suggests a more rapid initial binding event for this compound compared to its parent compound.

Kinetic studies on different tubulin isotypes have revealed nuances in binding. For instance, with tubulin from Gallus gallus erythrocytes (CeTb), which is predominantly the βVI isotype, this compound binds very slowly and with low affinity. nih.govresearchgate.net This is in contrast to its high-affinity binding to bovine brain tubulin (BbTb). nih.gov This differential binding suggests that the amino acid composition of the colchicine binding site across different tubulin isotypes can significantly influence ligand affinity. nih.govresearchgate.net

Table 1: Comparative Binding Parameters of Colchicinoids

| Compound | Tubulin Source | Association Constant (Ka) (M-1) | Kinetic Characteristics | Reference |

|---|---|---|---|---|

| This compound | Bovine Brain | 1.07 x 106 | Biphasic, fast association | nih.gov |

| Colchicine | Bovine Brain | - | Biphasic | nih.gov |

| This compound | Avian Erythrocyte (CeTb, ~95% βVI) | Low | Very slow binding | nih.govresearchgate.net |

| Allocolchicine | Avian Erythrocyte (CeTb, ~95% βVI) | 0.18 x 105 | Moderate affinity | nih.govresearchgate.net |

| Allocolchicine | Bovine Brain | 5.0 x 105 | - | nih.govresearchgate.net |

Perturbation of Microtubule Assembly Dynamics

The binding of this compound to tubulin profoundly disrupts the dynamic instability of microtubules. medkoo.comyoutube.com Microtubules are highly dynamic polymers that undergo phases of growth (polymerization) and shrinkage (depolymerization), a process essential for various cellular functions, including cell division. youtube.com By binding to tubulin, this compound and other colchicine-site inhibitors prevent the proper incorporation of tubulin dimers into the growing microtubule lattice. frontiersin.org

The formation of a tubulin-thiocolchicine complex effectively "poisons" the ends of microtubules. researchgate.net This leads to an inhibition of microtubule polymerization, which can arrest the cell cycle at the metaphase. ontosight.aimdpi.com Even at substoichiometric concentrations, the tubulin-colchicine complex can suppress microtubule dynamics. researchgate.net

Research has demonstrated that this compound is a potent inhibitor of tubulin assembly. medkoo.comrichmond.edu Studies have shown a strong destabilizing effect on tubulin polymerization in vitro. unimi.it This inhibition of assembly is the primary mechanism through which this compound exerts its antimitotic effects. mdpi.comunimi.it

Computational studies, including molecular docking and molecular dynamics simulations, have provided further insights into the interaction. frontiersin.orguantwerpen.be These studies have helped to characterize the binding of colchicine derivatives to different tubulin isotypes, such as βIII, which is often overexpressed in cancer cells. frontiersin.orguantwerpen.be For instance, an amide derivative of 4-chlorine this compound has been identified as having a unique mode of interaction with tubulin, primarily involving the α-T5 loop, a key component of the colchicine binding site. frontiersin.orguantwerpen.be

The ultimate consequence of this perturbation of microtubule dynamics is the disruption of the mitotic spindle, which is crucial for the segregation of chromosomes during cell division. mdpi.com This disruption triggers cell cycle checkpoints, leading to mitotic arrest and, ultimately, apoptosis (programmed cell death). mdpi.comfrontiersin.org

Pharmacological Profile and Bio Disposition of Thiocolchicine

General Pharmacodynamic Aspects

Thiocolchicine primarily exerts its pharmacological effects through selective binding to gamma-aminobutyric acid A (GABA-A) receptors. nih.govdrugbank.comworldmedicine.uzdafrapharma.compharmevo.biz This interaction leads to the prevention of muscle contractions by activating the GABA inhibitory motor pathway. nih.govdrugbank.compharmevo.biz Beyond GABA-A receptors, this compound also demonstrates competitive antagonism at glycine (B1666218) receptors and exhibits comparable potency for nicotinic acetylcholine (B1216132) receptors. nih.govdrugbank.compharmevo.bizwikipedia.org The myorelaxant activity of this compound is largely attributed to its agonistic action on glycine receptors, which are predominantly located in the brain stem and spinal cord. dafrapharma.com Notably, this mechanism of action does not result in impaired voluntary motility or paralysis, thereby posing no respiratory risk. dafrapharma.com

Pharmacokinetic Investigations

The pharmacokinetic profile of this compound involves its absorption, distribution, biotransformation into metabolites, and subsequent excretion from the body.

Systemic Absorption and Distribution Considerations

Following oral administration, unchanged this compound is generally not detected in plasma, a phenomenon attributed to extensive intestinal metabolism. nih.govdrugbank.comworldmedicine.uzdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz The oral bioavailability of this compound is approximately 25%. nih.govdrugbank.comwikipedia.org In contrast, intramuscular (IM) administration leads to detectable plasma concentrations. Peak plasma concentrations (Cmax) of this compound are observed within 30 minutes after IM injection. nih.goveuropa.eu For a 4 mg IM dose, the Cmax reaches 113 ng/mL, while an 8 mg IM dose results in a Cmax of 175 ng/mL. nih.goveuropa.eu The corresponding area under the curve (AUC) values are 283 ng·h/mL for the 4 mg dose and 417 ng·h/mL for the 8 mg dose. nih.goveuropa.eu

The apparent volume of distribution of this compound is estimated to be approximately 42.7 L following an 8 mg IM administration. nih.govdrugbank.comeuropa.eusukl.gov.cz Protein binding studies have indicated that thiocolchicoside (B1682803) binds to human serum, with approximately 12.8% ± 5.3% binding, and serum albumin is primarily involved in this process. drugbank.compharmevo.biz

| Parameter | Value (IM Administration) | Citation |

|---|---|---|

| Cmax (4 mg dose) | 113 ng/mL | nih.goveuropa.eu |

| Cmax (8 mg dose) | 175 ng/mL | nih.goveuropa.eu |

| AUC (4 mg dose) | 283 ng·h/mL | nih.goveuropa.eu |

| AUC (8 mg dose) | 417 ng·h/mL | nih.goveuropa.eu |

| Volume of Distribution (8 mg dose) | 42.7 L | nih.govdrugbank.comeuropa.eusukl.gov.cz |

Biotransformation Pathways and Metabolite Formation

This compound undergoes rapid metabolism after oral administration, yielding three primary metabolites. drugbank.com The initial biotransformation step involves the conversion of this compound into its aglycone, 3-demethylthis compound (B195318), also known as SL59.0955 or M2. worldmedicine.uzdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz This process predominantly occurs through intestinal metabolism. worldmedicine.uzpharmevo.bizeuropa.eusukl.gov.cz Subsequently, SL59.0955 (M2) undergoes glucuroconjugation to form SL18.0740 (M1). worldmedicine.uzdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz The metabolite SL18.0740 (M1) exhibits equipotent pharmacological activity to the parent compound, this compound. worldmedicine.uzdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz Additionally, SL59.0955 (M2) can be further demethylated to produce di-demethylthis compound. dafrapharma.compharmevo.bizeuropa.eusukl.gov.cz

Upon oral administration, only two metabolites are typically observed in plasma: the pharmacologically active SL18.0740 (M1) and the inactive SL59.0955 (M2). nih.govdrugbank.comdafrapharma.compharmevo.bizsukl.gov.cz Maximum plasma concentrations for both M1 and M2 are reached approximately 1 hour post-administration of this compound. drugbank.comdafrapharma.compharmevo.bizsukl.gov.cz

| Metabolite | Cmax (8 mg oral dose) | AUC (8 mg oral dose) | Pharmacological Activity | Citation |

|---|---|---|---|---|

| SL18.0740 (M1) | ~60 ng/mL | ~130 ng·h/mL | Equipotent to this compound | nih.govdrugbank.comdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz |

| SL59.0955 (M2) | ~13 ng/mL | 15.5 ng·h/mL (until 3h) to 39.7 ng·h/mL (until 24h) | Inactive | nih.govdrugbank.comdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz |

3-Demethylthis compound (M2 or SL59.0955) is a significant aglycone derivative formed through the de-glycosylation of thiocolchicoside and is produced in substantial quantities within the body. worldmedicine.uzeuropa.eu Preclinical investigations have indicated a potential association between M2 (SL59.0955) and aneuploidy, which refers to an abnormal number of chromosomes in dividing cells. europa.eueuropa.eumedicinesauthority.gov.mt This effect has been observed at exposure levels that are not significantly higher than those achieved with maximum recommended oral doses. europa.eumedicinesauthority.gov.mt Aneuploidy is recognized as a risk factor for teratogenicity, embryotoxicity or spontaneous abortion, and impaired male fertility. europa.eumedicinesauthority.gov.mt While theoretically increasing the risk of cancer, this risk is generally dependent on long-term exposure. europa.eu

Excretion Routes and Clearance Mechanisms

This compound is not eliminated from the body in its unchanged form. nih.govdrugbank.comdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz Following oral administration of radiolabeled thiocolchicoside, the majority of total radioactivity is excreted in feces (approximately 79%), with urinary excretion accounting for the remaining 20%. nih.govdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz Neither unchanged thiocolchicoside nor its metabolites are excreted in urine or feces. dafrapharma.compharmevo.bizeuropa.eusukl.gov.cz The metabolites SL18.0740 (M1) and SL59.0955 (M2) are detected in both urine and feces, whereas di-demethylthis compound is exclusively found in feces. nih.govdrugbank.comdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz

| Parameter | Value | Route of Administration | Citation |

|---|---|---|---|

| This compound t1/2 | 1.5 h | Intramuscular | europa.eusukl.gov.czefda.gov.etqbdpharmaceuticals.com |

| This compound Plasma Clearance | 19.2 L/h | Intramuscular | europa.eusukl.gov.czefda.gov.etqbdpharmaceuticals.com |

| SL18.0740 (M1) t1/2 | 3.2 to 7 h | Oral | dafrapharma.compharmevo.bizeuropa.eusukl.gov.czefda.gov.etqbdpharmaceuticals.com |

| SL59.0955 (M2) t1/2 | 0.8 h | Oral | dafrapharma.compharmevo.bizeuropa.eusukl.gov.czefda.gov.etqbdpharmaceuticals.com |

| Total Radioactivity Excretion (Feces) | ~79% | Oral | nih.govdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz |

| Total Radioactivity Excretion (Urine) | 20% | Oral | nih.govdafrapharma.compharmevo.bizeuropa.eusukl.gov.cz |

Transdermal Permeation Studies

This compound is also formulated for topical application. drugbank.comwikipedia.orgmedicinesauthority.gov.mttandfonline.com Research efforts have focused on enhancing its permeation through the skin, particularly due to its limited oral bioavailability. tandfonline.comnih.govscholarsresearchlibrary.com

Studies evaluating transdermal delivery have explored various formulations. Nanoemulsion (NE) formulations, for instance, have demonstrated potential for improved transdermal delivery of thiocolchicoside. tandfonline.comnih.gov In vitro skin permeation studies, often utilizing porcine skin, have shown a significant increase in permeability parameters for NE formulations when compared to aqueous solutions of thiocolchicoside. tandfonline.comnih.gov An optimized NE formulation (C1) exhibited a steady-state flux (Jss) of 30.63 ± 4.18 µg/cm²/h and a permeability coefficient (Kp) of 15.21 × 10⁻³ ± 2.81 cm²/h. nih.gov The enhanced permeation observed with water-in-oil NEs through the transdermal route is suggested to be predominantly transfollicular, owing to their compatibility with the lipophilic sebum environment within hair follicles. nih.gov

Other investigations have evaluated the use of various permeation enhancers, including ethoxyethylendiglycol (Transcutol®), highly purified phosphatidylcholine (Lipoid S20), capsaicin, propylene (B89431) glycol dipelargonate (DPPG), and glycolysed ethoxylated glycerides (Labrafil M1944 CS). tandfonline.com A base formulation was found to exhibit a superior permeation profile compared to simple aqueous and hydroalcoholic solutions. tandfonline.com Notably, a formulation containing DPPG/ethanol demonstrated an enhancement factor of 3.58 and a 4.86-fold increase in permeability constant when compared to a commercially available thiocolchicoside ointment (Muscoril® ointment). tandfonline.com In vitro permeation studies using Franz Diffusion Cells with synthetic membranes, such as the Supor membrane, have also been employed to assess thiocolchicoside permeability. dergipark.org.tr

| Formulation/Enhancer | Steady-State Flux (Jss) | Permeability Coefficient (Kp) | Enhancement Factor (vs. Base/Commercial) | Citation |

|---|---|---|---|---|

| Optimized Nanoemulsion (C1) | 30.63 ± 4.18 µg/cm²/h | 15.21 × 10⁻³ ± 2.81 cm²/h | Significant increase vs. aqueous solution | nih.gov |

| DPPG/Ethanol Formulation | Not specified | Not specified | 3.58 (vs. base formulation) | tandfonline.com |

| DPPG/Ethanol Formulation | Not specified | 4.86 times increase (vs. Muscoril® ointment Kp) | 4.86 (vs. Muscoril® ointment Kp) | tandfonline.com |

Preclinical Investigations and Emerging Therapeutic Applications of Thiocolchicine

Efficacy Assessments in Muscle Spasm Models

Thiocolchicine's primary recognition comes from its application as a muscle relaxant. taylorandfrancis.com Preclinical studies have sought to validate and understand the mechanisms underpinning this effect, particularly in the context of painful muscle conditions.

This compound and its derivatives are utilized as adjuvant treatments for painful muscle contractures associated with acute spinal pathologies. taylorandfrancis.comdrugbank.com The myorelaxant effect is believed to stem from its action as a competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor. drugbank.compatsnap.com This interaction at the central nervous system level helps to reduce involuntary and excessive muscle contractions, thereby alleviating the associated pain and stiffness. patsnap.com While much of the evidence for its efficacy in painful contractures comes from clinical settings, these applications are based on its demonstrated muscle-relaxing properties in preclinical pharmacological profiles. taylorandfrancis.com

The utility of this compound extends to a range of painful musculoskeletal disorders, including acute low back pain and neck pain. mdpi.comnih.gov Its mechanism involves interrupting the pain-spasm-pain cycle, where initial pain leads to muscle spasms, which in turn generates more pain. By inducing muscle relaxation, it helps to break this cycle. nih.gov In animal models, the combination of thiocolchicoside (B1682803) with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to be more effective than either agent alone, suggesting a synergistic relationship that targets both the muscular and inflammatory components of these disorders. nih.gov Studies comparing the efficacy of different muscle relaxants have found that thiocolchicoside is comparable to other agents like tizanidine (B1208945) in reducing pain and improving functional disability in models of musculoskeletal pain. healthcare-bulletin.co.uk

Anti-inflammatory and Analgesic Efficacy in Animal Models

Beyond its muscle relaxant properties, thiocolchicoside has demonstrated direct anti-inflammatory and analgesic effects in various animal models. These investigations provide a scientific basis for its use in conditions where inflammation and pain are prominent features.

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. pnrjournal.comnih.gov In this model, injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). nih.gov Studies have shown that thiocolchicoside can significantly inhibit this swelling. The effect is both time- and dose-dependent, with higher doses demonstrating greater anti-inflammatory activity. pnrjournal.compnrjournal.com For instance, a 4mg/kg dose of thiocolchicoside showed significant anti-inflammatory effects, whereas a lower dose of 2mg/kg did not produce a significant effect on its own. pnrjournal.compnrjournal.com

| Treatment Group | Key Finding | Source |

|---|---|---|

| Thiocolchicoside (4mg/kg) | Showed significant anti-inflammatory activity compared to control. | pnrjournal.compnrjournal.com |

| Thiocolchicoside (2mg/kg) | Did not show significant anti-inflammatory activity on its own. | pnrjournal.com |

| General Observation | Thiocolchicoside demonstrated time-dependent and dose-dependent inhibition of paw edema. | pnrjournal.compnrjournal.com |

Preclinical studies have compared the efficacy of thiocolchicoside with that of traditional NSAIDs, both alone and in combination. In the carrageenan-induced paw edema model, the anti-inflammatory effect of diclofenac (B195802) (10mg/kg) was found to be significant. pnrjournal.compnrjournal.com When a low dose of thiocolchicoside (2mg/kg) was combined with diclofenac (10mg/kg), the combination also produced a significant anti-inflammatory effect. pnrjournal.com

Other animal models have also been used to assess analgesic efficacy. In studies using the formalin test, writhing test, and radiant heat method in rats and mice, the combination of thiocolchicoside and the NSAID ketoprofen (B1673614) was found to be a more efficacious analgesic than either drug administered alone. thepharmajournal.comthepharmajournal.com This suggests a synergistic or potentiating action between the two compounds, providing a pharmacological rationale for their combined use. thepharmajournal.comthepharmajournal.com A systematic review of multiple studies confirmed that combination therapy with parenteral thiocolchicoside and an NSAID significantly reduced pain intensity and improved functional outcomes compared to NSAID monotherapy. nih.gov

| Drug(s) | Animal Model(s) | Comparative Finding | Source |

|---|---|---|---|

| Thiocolchicoside + Ketoprofen | Formalin test, Writhing test, Radiant heat method | Combination therapy produced significantly greater analgesia than either drug alone. | thepharmajournal.comthepharmajournal.com |

| Thiocolchicoside + Diclofenac | Carrageenan-induced paw edema | Combination showed significant anti-inflammatory activity. | pnrjournal.com |

| Thiocolchicoside + Aceclofenac (B1665411) | Clinical studies (reflecting preclinical rationale) | Combination was more effective in reducing pain at rest and during movement than aceclofenac alone. | nih.gov |

Anticancer Potential and Cellular Responses

Emerging preclinical research has identified a potential new role for thiocolchicoside as an anticancer agent. nih.gov These investigations have revealed that it can influence key cellular pathways involved in cancer progression. This compound is known to interact with tubulin, a protein crucial for cell division, in a manner similar to colchicine (B1669291) but with potentially higher efficacy. researchgate.net

Studies have shown that thiocolchicoside inhibits the proliferation of various human cancer cell lines, including leukemia, breast cancer, colon cancer, and multiple myeloma, while having no significant effect on the viability of normal, non-transformed cells. nih.gov It has also been found to completely suppress the colony-forming ability of HCT-116 colon cancer cells at concentrations of 50 and 100 μmol/L. nih.gov

The anticancer mechanism appears to be linked to the downregulation of the NF-κB signaling pathway, a critical regulator of inflammation and cancer. nih.govnih.gov Thiocolchicoside has been shown to suppress NF-κB activation, which in turn inhibits the expression of antiapoptotic proteins (like Bcl-2, XIAP, and Mcl-1) and proteins involved in cell proliferation (like c-Myc). nih.govresearchgate.net This suppression leads to the induction of apoptosis (programmed cell death), as evidenced by the cleavage of caspase-3 and PARP in cancer cells. nih.gov Furthermore, thiocolchicoside has been found to suppress osteoclastogenesis (the formation of bone-resorbing cells) induced by cancer cells, suggesting it could be a potential agent for treating patients with bone metastasis. nih.gov

| Cell Line Type | Specific Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| Leukemia | KBM-5, Jurkat | Inhibition of cell proliferation, induction of apoptosis. | nih.gov |

| Colon Cancer | HCT-116 | Inhibition of cell proliferation and complete suppression of colony formation. | nih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of cell proliferation; suppression of cancer cell-induced osteoclastogenesis. | nih.govnih.gov |

| Multiple Myeloma | MM.1S, U266 | Inhibition of cell proliferation; suppression of cancer cell-induced osteoclastogenesis. | nih.govnih.gov |

| Lung Cancer | A549 | Dose- and time-dependent cytotoxic effects. | researchgate.net |

| Various Cancer Cells | - | Suppression of NF-κB activation and downregulation of antiapoptotic proteins. | nih.govnih.gov |

Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant antiproliferative activity across a diverse range of cancer cell lines. Research indicates that the compound effectively inhibits the growth of leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancer cells. researchgate.netcarehospitals.comwikipedia.org The mechanism underlying this inhibition is linked to its ability to interfere with tubulin polymerization, a critical process for cell division. nih.gov

Studies have quantified the inhibitory potency of this compound through IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of a cell population. For instance, this compound has shown potent activity against various cancer cell lines with low IC50 values, indicating high efficacy. nih.gov Specifically, it has demonstrated inhibitory effects on MDA-MB-231 and multidrug-resistant (MDR) MCF-7 ADRr breast cancer cells, as well as MDR CEM-VBL leukemia cells. nih.gov The antiproliferative effects are also associated with the compound's ability to induce cell cycle arrest. nih.gov

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 0.01 | nih.gov |

| LoVo | Colon Cancer | 0.021 | nih.gov |

| LoVo/DX | Doxorubicin-resistant Colon Cancer | 0.398 | nih.gov |

| A-549 | Lung Cancer | 0.011 | nih.gov |

| MDA-MB-231 | Breast Cancer | 0.0006 | nih.gov |

| MCF-7 ADRr | Multidrug-resistant Breast Cancer | 0.4 | nih.gov |

| CEM-VBL | Multidrug-resistant Leukemia | 0.05 | nih.gov |

Suppression of Tumor Colony Formation

In addition to inhibiting the proliferation of individual cancer cells, this compound has been shown to suppress the formation of tumor colonies. researchgate.netcarehospitals.com This is a crucial aspect of its anticancer potential, as colony formation is indicative of a cell's ability to undergo sustained proliferation and form a tumor.

In studies using HCT-116 colon cancer cells, treatment with this compound significantly impeded their ability to form colonies. carehospitals.com While lower concentrations had a minimal effect, higher concentrations of 50 and 100 μmol/L completely suppressed the colony-forming capacity of these tumor cells. carehospitals.com1mg.com This suggests a dose-dependent effect on the long-term proliferative potential of cancer cells.

Apoptosis Induction in Malignant Cells

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov The process is initiated through the activation of key executioner proteins.

Evidence of apoptosis is marked by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP). researchgate.netcarehospitals.com1mg.com Furthermore, this compound has been observed to suppress the expression of various cell survival proteins, including Bcl-2, X-linked inhibitor of apoptosis (XIAP), MCL-1, Bcl-xL, cIAP-1, cIAP-2, and cFLIP. researchgate.netcarehospitals.com1mg.com By downregulating these anti-apoptotic proteins, this compound shifts the cellular balance towards cell death.

In breast cancer cells (MCF-7), this compound has been shown to induce apoptosis by up-regulating the expression of the p53 tumor suppressor gene. nih.govpatsnap.com The compound was found to be more effective at accumulating p53 protein when compared to colchicine and adriamycin. nih.govpatsnap.com

Downregulation of NF-κB Regulated Gene Products in Oncogenesis

The transcription factor nuclear factor-kappa B (NF-κB) plays a pivotal role in inflammation and tumorigenesis by regulating the expression of genes involved in cell survival, proliferation, and invasion. researchgate.netcarehospitals.com this compound has been identified as a potent inhibitor of the NF-κB signaling pathway. researchgate.netcarehospitals.com

Its inhibitory action occurs at several levels of the pathway. This compound has been shown to inhibit NF-κB activation, the degradation and ubiquitination of its inhibitor, IκBα, and the activation of IκBα kinase. researchgate.netcarehospitals.com It also suppresses the nuclear translocation of the p65 subunit of NF-κB. researchgate.netcarehospitals.com This comprehensive inhibition of the NF-κB pathway leads to the downregulation of NF-κB-regulated gene products that are critical for oncogenesis. researchgate.netcarehospitals.com This includes the inhibition of cyclooxygenase-2 (COX-2) promoter activity. researchgate.netcarehospitals.com

Overcoming Multidrug Resistance in Cancer Cell Lines

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. This compound has demonstrated the ability to inhibit the proliferation of MDR cancer cells. nih.gov It has shown efficacy against doxorubicin-resistant colon cancer cells (LoVo/DX), multidrug-resistant breast cancer cells (MCF-7 ADRr), and multidrug-resistant leukemia cells (CEM-VBL). nih.gov This suggests that this compound may be effective against tumors that have developed resistance to conventional chemotherapeutic agents. The mechanism for overcoming resistance is likely linked to its action as a potent inhibitor of tubulin polymerization, a target that can differ from that of other chemotherapy drugs. nih.gov

Investigations into Neuroprotective Capabilities

The investigation into the neuroprotective capabilities of this compound is an emerging area of research. While primarily known for its effects on the central nervous system as a muscle relaxant through its interaction with GABA-A and glycine (B1666218) receptors, some studies suggest potential applications in neuroprotection. patsnap.com For instance, research has explored its potential to prevent vasospasm following a subarachnoid hemorrhage, which could be indicative of a neuroprotective effect. researchgate.net However, it is also noted that this compound can exhibit convulsant activity and should be used with caution in individuals prone to seizures. wikipedia.org

Novel Applications: Research on Bone Metabolism

Recent research has uncovered a novel application for this compound in the field of bone metabolism. Specifically, it has been investigated for its potential to treat bone loss, particularly that which is induced by cancer. nih.govnih.gov

Studies have shown that this compound can suppress osteoclastogenesis, the formation of osteoclasts, which are cells responsible for bone resorption. nih.govnih.gov This suppression has been observed in response to stimulation by both Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and cancer cells, such as those from breast cancer and multiple myeloma. nih.govnih.gov

The mechanism behind this effect is linked to its known inhibition of the NF-κB signaling pathway, which is crucial for osteoclast differentiation. nih.govnih.gov By inhibiting RANKL-induced NF-κB activation, IκB kinase activation, and IκBα phosphorylation and degradation, this compound effectively blocks the signaling cascade that leads to osteoclast formation. nih.govnih.gov These findings suggest that this compound could be repurposed as a treatment for bone loss associated with metastatic cancer, as well as other conditions like osteoporosis and rheumatoid arthritis. nih.gov

Clinical Research Findings and Safety Profile of Thiocolchicine

Therapeutic Efficacy in Musculoskeletal Conditions

Thiocolchicoside (B1682803) has been widely applied in the management of various painful musculoskeletal conditions, demonstrating its therapeutic utility in several areas.

Thiocolchicoside is frequently utilized in the treatment of acute low back pain, a common musculoskeletal complaint. A systematic review and meta-analysis of randomized controlled trials (RCTs), encompassing eight studies and 1397 patients (with seven trials specifically focusing on acute low back pain), indicated that thiocolchicoside significantly reduced patient-reported low back pain. mdpi.comresearchgate.net

The pooled mean difference (MD) in Visual Analogue Scale (VAS) scores compared to controls was -0.49 (95% CI = -0.90; -0.09) after 2–3 days of treatment, and -0.82 (95% CI = -1.46; -0.18) after 5–7 days of treatment. mdpi.comresearchgate.net However, it was noted that the clinical impact of these reductions was very small, as the pooled effect estimates remained below the minimally important difference (MID) of 1 point on a 0-10 scale. mdpi.comresearchgate.net

Table 1: Efficacy of Thiocolchicoside in Acute Low Back Pain (Meta-analysis Findings)

| Treatment Duration | Pooled Mean Difference (MD) in VAS Score (95% CI) vs. Controls | Clinical Impact (vs. MID of 1 point) |

| 2–3 days | -0.49 (-0.90; -0.09) | Below MID (very small) |

| 5–7 days | -0.82 (-1.46; -0.18) | Below MID (very small) |

Clinical research has also investigated the application of thiocolchicoside in neck myofascial pain syndromes. Studies have demonstrated its efficacy in treating acute cervical myofascial pain syndrome. nih.govclinicaltrials.eu

A single-blind, randomized, prospective, phase IV clinical study involving 65 patients with acute myofascial pain syndrome reported that pain severity, as measured by VAS, significantly improved from the first day in monotherapy groups (thiocolchicoside ointment or intramuscular injection) and from the third day in all treatment groups, including a combined therapy group. nih.govagridergisi.comjournalagent.com Significant improvement was also observed in right lateral flexion measurements across all three groups. nih.govagridergisi.comjournalagent.com The study concluded that thiocolchicoside is a viable treatment option for myofascial pain syndrome, with the ointment formulation offering a beneficial alternative, particularly for patients who cannot receive injections. nih.govagridergisi.comjournalagent.com

Table 2: Efficacy of Thiocolchicoside in Neck Myofascial Pain Syndrome (Ketenci et al. Study)

| Treatment Group | Pain Severity (VAS) Improvement | Right Lateral Flexion Improvement | Left Lateral Flexion Improvement |

| Monotherapy | Significant (Day 1 onwards) | Significant | No significant change |

| Combined Therapy | Significant (Day 3 onwards) | Significant | No significant change |

Thiocolchicoside has been explored for its potential in treating temporomandibular disorders (TMDs) and associated facial myalgia. clinicaltrials.eudrugbank.com It is recognized as one of the primary muscle relaxant molecules that act directly on skeletal muscles for TMDs. irispublishers.com Clinical trials dating back to 1973 have investigated thiocolchicoside for TMDs. nih.gov More recently, a Phase 4 trial evaluating thiocolchicoside for TMDs treatment has been completed. drugbank.com Systematic reviews support a decrease in pain intensity following the administration of muscle relaxants, including thiocolchicoside, for TMDs. irispublishers.com

For over 35 years, thiocolchicoside has been clinically employed in the management of various orthopedic, traumatic, and rheumatologic conditions. nih.govresearchgate.netnih.govmdpi.comvinmec.comyashodahospitals.com Its therapeutic benefits in these areas stem from its muscle relaxant, anti-inflammatory, and analgesic properties. nih.govresearchgate.netnih.govmdpi.comvinmec.comyashodahospitals.com Thiocolchicoside is effective in alleviating muscle stiffness resulting from central nervous system disorders and reflexive contractions. vinmec.com Conditions for which it is utilized include ankylosing spondylitis, rheumatoid arthritis, arthropathies, vertebral injuries, and injuries of traumatic origin. vinmec.comyashodahospitals.com It is also indicated for post-traumatic or post-surgical pain. vinmec.comtaylorandfrancis.com

Table 3: Clinical Research Findings of Thiocolchicoside in Musculoskeletal Conditions

| Condition | Key Findings on Efficacy |

| Acute Low Back Pain | Significant reduction in pain intensity and improved functional status; comparable to tizanidine (B1208945); reduced paracetamol consumption. mdpi.comresearchgate.netnih.govnih.govresearchgate.netwikipedia.orgresearchgate.netclinicaltrials.eu |

| Neck Myofascial Pain Syndromes | Significant improvement in pain severity and right lateral flexion; topical ointment is a viable alternative to injections. nih.govclinicaltrials.eunih.govagridergisi.comjournalagent.com |

| Temporomandibular Disorders | Explored for pain reduction; listed as a principal muscle relaxant; Phase 4 trials completed. clinicaltrials.eudrugbank.comirispublishers.comnih.gov |

| Rheumatic and Traumatic Conditions | Used for over 35 years as muscle relaxant, anti-inflammatory, and analgesic; alleviates muscle stiffness; effective in conditions like ankylosing spondylitis, rheumatoid arthritis, vertebral injuries, and post-traumatic/post-surgical pain. nih.govresearchgate.netnih.govmdpi.comvinmec.comyashodahospitals.comtaylorandfrancis.com |

Combination Therapy Research

Research into combination therapies involving thiocolchicoside aims to enhance therapeutic outcomes by leveraging synergistic effects with other medications.

The combination of diclofenac (B195802), a non-steroidal anti-inflammatory drug (NSAID), and thiocolchicoside, a muscle relaxant, is a common approach to address both inflammation and muscle spasm in musculoskeletal pain. mdpi.comscilit.comnih.govnih.gov A systematic review identified seven RCTs that reported significant pain reduction and functional improvement with this combination therapy when compared to placebo or active controls in patients with acute low back pain and other musculoskeletal conditions. mdpi.comscilit.comnih.govnih.gov

Some studies have indicated synergistic effects, leading to enhanced pain relief and faster recovery. nih.gov The combination therapy has demonstrated greater efficacy than NSAIDs alone in reducing pain intensity and improving functional status in low back pain. wikipedia.org Specific trials have explored different regimens, such as thiocolchicoside combined with diclofenac or ibuprofen (B1674241) for acute low back pain. clinicaltrials.eu A randomized, double-blind, multicenter study assessed a fixed-dose combination of thiocolchicoside (4 mg) and potassium diclofenac (50 mg) for acute painful muscle spasms, including cervical, dorsal, and lumbar pain of functional origin. mdpi.com A comparative analysis also evaluated diclofenac combined with thiocolchicoside versus eperisone (B1215868) in low back pain patients, assessing outcomes over a 7-day period using metrics such as the Finger-Floor Distance (FFD), Lasegue's Sign, VAS for pain, and a Global Assessment Scale. nih.gov However, it is important to note that despite promising results, some sources highlight that clear evidence of clinical superiority over other available treatments is not consistently established, due to factors such as study heterogeneity and potential biases. scilit.comnih.govnih.goveap.gr

Table 4: Combination Therapy: Thiocolchicoside with Diclofenac

| Combination Therapy | Key Findings on Efficacy | Limitations/Considerations |

| Diclofenac + Thiocolchicoside | Significant pain reduction and functional improvement in acute LBP and other musculoskeletal conditions; some studies report synergistic effects leading to enhanced pain relief. wikipedia.orgmdpi.comscilit.comnih.govnih.gov | Study heterogeneity, dosage variations, and risk of bias limit comparability; no clear evidence of clinical superiority over other treatments. scilit.comnih.govnih.goveap.gr |

Concomitant Use with Other Analgesics and Muscle Relaxants

Clinical experience indicates that the concomitant use of thiocolchicoside with non-steroidal anti-inflammatory agents (NSAIDs), phenylbutazone, other analgesics (such as paracetamol), preparations used in the treatment of neuritis, anabolic steroids, sedatives, barbiturates, and succinylcholine (B1214915) has been reported as successful and safe. However, post-marketing surveillance has documented serious cases of liver conditions, including fulminant hepatitis, in patients who concurrently received NSAIDs or paracetamol. Thiocolchicoside can interact with other central nervous system depressants, such as sedatives, other muscle relaxants, anti-anxiety drugs, or alcohol, potentially leading to enhanced drowsiness and sedation.

Safety Concerns and Risk-Benefit Reassessments

The safety profile of thiocolchicoside has been subject to significant regulatory review, particularly concerning its systemic oral and injectable formulations. The European Medicines Agency's (EMA) Committee for Human Medicinal Products (CHMP) has recommended restrictions on its authorized uses following new experimental evidence suggesting potential genotoxicity from one of its metabolites. This reassessment concluded that the benefit-risk balance for thiocolchicoside remains positive, provided that appropriate risk-mitigating measures are implemented. These measures include limitations on the maximum dose and duration of use, and contraindications for specific patient populations.

Genotoxic and Aneugenic Potential of Metabolites

Preclinical studies have demonstrated that a key metabolite of thiocolchicoside, 3-demethylthiocolchicine (B195318) (also identified as SL59.0955 or M2), exhibits aneugenic properties. This metabolite has been shown to induce chromosomal aberrations in vitro (in human lymphocytes) and in vivo (in rat bone marrow following oral administration). The observed micronuclei primarily resulted from chromosome loss, suggesting an aneugenic mechanism. The aneugenic effect of SL59.0955 was observed at concentrations in in vitro tests and exposures in in vivo tests that were close to those observed in human plasma at therapeutic oral doses of 8 mg twice daily.

Another major circulating metabolite, 3-O-glucurono-demethylcolchicine (SL18.0740 or M1), also induced in vitro and in vivo chromosomal damage, predominantly through chromosome loss, suggesting aneugenic properties. However, the aneugenic effect of SL18.0740 was observed at concentrations and plasma exposures in in vivo tests that were significantly higher (more than 10-fold based on AUC) than those observed in human plasma at therapeutic doses. Thiocolchicoside itself did not induce gene mutations in bacteria (Ames test) or chromosomal damage in vitro (chromosome aberration test in human lymphocytes) and in vivo (intraperitoneal micronucleus in mouse bone marrow).

Key Metabolites and Their Genotoxic Potential

| Metabolite Name (Synonyms) | Aneugenic Potential (In vitro/In vivo) | Concentration/Exposure Relative to Therapeutic Doses | Primary Mechanism |

| 3-demethylthis compound (SL59.0955, M2) | Yes | Close to human exposure at therapeutic doses | Chromosome loss (aneuploidy) |

| 3-O-glucurono-demethylcolchicine (SL18.0740, M1) | Yes | Higher (more than 10-fold) than human therapeutic exposure | Chromosome loss (aneuploidy) |

Implications for Chromosomal Abnormalities (Aneuploidy)

The aneugenic effect of thiocolchicoside's metabolites can lead to aneuploid cells, which are characterized by an abnormal number of chromosomes. Aneuploidy is recognized as a significant risk factor for teratogenicity, embryotoxicity/spontaneous abortion, and impaired male fertility when impacting germ cells. It is also considered a potential risk factor for cancer when impacting somatic cells.

Risk Factors for Teratogenicity and Embryo/Feto-Toxicity

Aneuploidy is an established risk factor for teratogenicity and embryo/feto-toxicity, including spontaneous abortion. Studies in animals have demonstrated teratogenic effects of thiocolchicoside. For instance, in rats, a daily oral dose of 12 mg/kg of thiocolchicoside caused major malformations and fetotoxicity (delayed growth, embryo death, alteration of sex distribution ratio). In rabbits, thiocolchicoside showed maternal toxicity starting from 24 mg/kg/day, and minor abnormalities (supernumerary ribs, retarded ossification) were observed.

Limited human data exist regarding the use of thiocolchicoside in pregnant women, making the potential hazards for the embryo and fetus largely unknown. Despite a small follow-up study of approximately 30 pregnant women showing no major malformations, thiocolchicoside is contraindicated during pregnancy and in women of childbearing potential not using effective contraception. It is classified as pregnancy category X, indicating that studies in experimental animals and pregnant women have shown the drug to be harmful to the fetus, and its risks outweigh any potential benefits.

Impact on Male Fertility

Thiocolchicoside and its metabolites exert aneugenic activity at different concentration levels, which is recognized as a risk factor for impairment of human fertility. This includes a potential for damage to sperm cells, leading to problems with male fertility due to abnormal numbers of chromosomes. Human data include reports of altered spermatogenesis, with some cases of azoospermia. Consequently, regulatory bodies have extended contraindications to include male patients who are not willing to use effective contraceptive measures during treatment with systemic thiocolchicoside and for three months after discontinuation, to avoid potential risks to the fetus. In a fertility study performed in rats, no impairment of fertility was observed at doses up to 12 mg/kg/day, which did not induce clinical effects.

Association with Potential Carcinogenic Risk

Aneuploidy, resulting from the aneugenic potential of thiocolchicoside's metabolites, is considered a potential risk factor for cancer when impacting somatic cells. This theoretical risk is believed to increase with higher doses and longer durations of treatment. However, regulatory information indicates that while aneuploidy is a potential risk factor for cancer, any significantly increased cancer risk would generally be dependent on long-term exposure to the causative substance. The carcinogenic potential of thiocolchicoside itself was not evaluated in some preclinical studies. Currently, there is no concrete evidence from human studies to support a direct association between thiocolchicoside use and an increased risk of cancer.

Chemical Synthesis, Derivatization, and Structure Activity Relationships of Thiocolchicine

Extraction and Isolation Methodologies from Natural Sources

Thiocolchicine itself is not typically extracted from natural sources; it is a semi-synthetic compound derived from naturally occurring precursors. nih.gov The primary natural precursors are colchicine (B1669291) and its glycoside, colchicoside (B193306), which are isolated from plants of the Liliaceae family, particularly from the seeds and corms of Colchicum autumnale (autumn crocus) and Gloriosa superba. nih.gov

The extraction process for these precursors generally involves pulverizing the plant material, such as the seeds of Gloriosa superba. A common laboratory-scale method involves defatting the powdered plant material with a non-polar solvent like petroleum ether. Following this, the active compounds are extracted using a more polar solvent, such as methanol (B129727) or ethanol. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to identify and quantify the amount of colchicine and colchicoside in the plant extracts. greenpharmacy.info Further purification of the crude extract is achieved through various chromatographic techniques to isolate the precursor compounds in high purity, ready for semi-synthetic modification into this compound.

Semi-synthetic Pathways from Colchicoside and Colchicine

The conversion of colchicine to this compound is a key semi-synthetic step that modifies the tropolone (B20159) ring of the molecule. This transformation enhances the stability of the compound compared to colchicine. mdpi.com A widely used method involves the nucleophilic substitution of the methoxy (B1213986) group at the C-10 position with a methylthio group. This is typically achieved by treating colchicine with a sulfur nucleophile, such as sodium methanethiolate. mdpi.com This reaction directly yields this compound, which can then be purified for subsequent derivatization or use.

Another precursor, thiocolchicoside (B1682803), which is the 3-O-glucoside of this compound, can be synthesized from colchicoside or by the glycosylation of this compound. nih.gov Thiocolchicoside is a notable muscle relaxant and anti-inflammatory agent. nih.govnih.gov The semi-synthetic nature of these compounds allows for the production of large quantities with high purity, which is essential for pharmaceutical applications. nih.gov

Advanced Synthetic Strategies for this compound and its Derivatives

The this compound scaffold has been extensively modified to explore structure-activity relationships and develop new compounds with improved biological profiles. These strategies involve targeted chemical reactions at specific positions on the molecule.

Glycosidation is a critical derivatization strategy, primarily used to synthesize thiocolchicoside and other glycosylated analogs. This process typically involves the reaction of a demethylated this compound derivative, such as 3-O-demethylthis compound, with a protected sugar. google.com

Early methods for glycosidation, such as the reaction of demethyl-thiocolchicine with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), were often inefficient, resulting in low yields and requiring long reaction times. google.comepo.org

More advanced and efficient methods have since been developed. One improved process utilizes protected 1-acetyl sugar derivatives, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, as glycosylating agents. google.com This reaction is carried out in the presence of a Lewis acid, like boron trifluoride etherate, and an organic base, such as 1,1,3,3-tetramethylguanidine, in a solvent like acetonitrile. greenpharmacy.infogoogle.com This method offers several advantages, including higher yields (e.g., 71% for thiocolchicoside), stereoselectivity, and the ability to crystallize the product directly from the reaction mixture. google.com The final step involves the deprotection of the sugar moiety, often through basic hydrolysis, to yield the final glycoside. google.com

| Glycosidation Method | Glycosylating Agent | Catalyst/Promoter | Key Features |

| Koenigs-Knorr (modified) | Acetobromoglucose | Silver salts | Low yields, long reaction times. epo.org |

| Fluoride Method | Protected sugar fluorides | Lewis Acid | Good yields, requires preparation of stable sugar fluorides. google.com |

| 1-Acetyl Sugar Method | Peracetylated sugars | Boron trifluoride, Tetramethylguanidine | High yields, stereoselective, uses stable and inexpensive reagents. google.com |

Regioselective demethylation of the methoxy groups on the A-ring of this compound is a common strategy to create intermediates for further derivatization. mdpi.comnih.gov The hydroxyl group exposed by demethylation can serve as a handle for introducing new functional groups, such as esters and carbonates.

For instance, the C-1 methoxy group can be selectively removed to produce 1-demethylthis compound. mdpi.comnih.gov This allows for modifications at the C-1 position, which can influence the compound's solubility and biological activity. Similarly, demethylation at the C-3 position yields 3-O-demethylthis compound, the direct precursor for the synthesis of thiocolchicoside and other 3-O-glycosides. nih.govgoogle.com Biotransformation methods using specific bacterial strains, such as Bacillus megaterium, have also been developed for the efficient and regioselective demethylation and glucosylation of this compound to produce thiocolchicoside, offering a "green" alternative to purely chemical methods. nih.gov

To create covalent inhibitors that can form a strong bond with their biological targets, Michael acceptor moieties have been introduced into the this compound structure. researchgate.net These moieties are α,β-unsaturated carbonyl groups that can react with nucleophilic residues, such as cysteine, in proteins like tubulin. researchgate.net

The synthesis of these derivatives typically involves a multi-step process. First, a regioselective demethylation is performed, for example, at the C-2 position of ring A, to unmask a hydroxyl group. This is followed by an esterification reaction between the hydroxyl group and various α,β-unsaturated carboxylic acids. This strategy leads to the formation of new this compound analogs that can act as covalent binders, potentially leading to enhanced and prolonged biological activity. researchgate.net

Modification of the C-7 acetamido group on ring B is another important avenue for derivatization. The synthesis of amine analogs often begins with the deacetylation of this compound to yield N-deacetylthis compound. nih.gov This primary amine can then be modified through various reactions.

A common method for creating N-alkylated derivatives is reductive amination. nih.govresearchgate.net For example, reacting N-deacetylthis compound with aldehydes (like formaldehyde (B43269) or acetaldehyde) in the presence of a reducing agent such as sodium cyanoborohydride yields N,N-dialkylated analogs like N,N-dimethyl- and N,N-diethyl-N-deacetylthis compound. nih.gov A series of 22 different amine analogs of this compound have been synthesized using this reductive amination approach, leading to compounds with potent antiproliferative activities. nih.govresearchgate.net